molecular formula C8H4BrN3 B13564159 2-bromo-1H-1,3-benzodiazole-6-carbonitrile

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Cat. No.: B13564159
M. Wt: 222.04 g/mol
InChI Key: PTFXOOQJWPEINV-UHFFFAOYSA-N
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Description

2-Bromo-1H-1,3-benzodiazole-6-carbonitrile is a synthetically versatile benzimidazole derivative designed for advanced pharmaceutical and medicinal chemistry research. The benzimidazole core is a privileged structure in drug discovery, known for its wide range of biological activities and its presence in numerous therapeutic agents . This particular compound features both bromo and carbonitrile functional groups, which are valuable handles for further structural modification and diversification via cross-coupling and other substitution reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. Benzimidazole derivatives have demonstrated significant antimicrobial properties , making them promising scaffolds in the fight against drug-resistant bacteria and fungi . For instance, closely related bromo- and chloro-substituted benzimidazoles have shown inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the benzimidazole pharmacophore is found in various antiproliferative and anticancer agents . The structural features of this compound suggest potential for investigating its activity and mechanism of action in oncology research, particularly as anti-tubulin agents or kinase inhibitors . This product is intended for use in a laboratory setting to support these and other investigative pathways. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-bromo-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12)

InChI Key

PTFXOOQJWPEINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-1H-1,3-benzodiazole-6-carbonitrile

General Synthetic Strategy

The synthesis of this compound generally follows a two-stage approach:

  • Stage 1: Bromination of Benzodiazole Precursors
    The introduction of the bromine atom at the 2-position is typically achieved through electrophilic bromination of the benzodiazole core or its precursors using brominating agents such as bromine (Br2) or N-bromosuccinimide under controlled conditions to ensure regioselectivity.

  • Stage 2: Introduction of the Carbonitrile Group
    The carbonitrile substituent at the 6-position is introduced via functional group transformation, often starting from a corresponding amino or halogenated intermediate that undergoes cyanation reactions.

These steps require careful control of reaction conditions such as temperature, solvent, and atmosphere to optimize yield and purity.

Detailed Synthetic Routes

Bromination of Benzodiazole Core
  • Reagents and Conditions:
    Bromination is performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at temperatures ranging from 20°C to 60°C. The reaction time varies from 1 to 3 hours depending on scale and reagent concentration.

  • Mechanism and Selectivity:
    Electrophilic aromatic substitution occurs preferentially at the 2-position due to electron density distribution in the benzodiazole ring. Temperature and solvent polarity are crucial to avoid polybromination or debromination side reactions.

Functionalization to Introduce Carbonitrile Group
  • Approach 1: Cyanation of Halogenated Intermediates
    A halogenated benzodiazole intermediate, often bearing a leaving group at the 6-position, undergoes nucleophilic substitution with cyanide sources such as copper(I) cyanide or potassium cyanide under reflux conditions in polar aprotic solvents (e.g., DMF).

  • Approach 2: Conversion from Amino Precursors
    Alternatively, 6-amino-1,3-benzodiazole derivatives can be transformed into the carbonitrile group via Sandmeyer-type reactions involving diazotization followed by cyanation.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Notes
1 Starting material: 1,3-benzodiazole derivative; Brominating agent: N-bromosuccinimide (NBS); Solvent: DCM; Temp: 40–60°C; Time: 2 h 2-Bromo-1H-1,3-benzodiazole intermediate Controlled addition of NBS to avoid over-bromination; Reaction monitored by TLC (Rf ~0.5)
2 Cyanation: Copper(I) cyanide; Solvent: DMF; Temp: reflux; Time: 4–6 h This compound Purification by column chromatography (silica gel, ethyl acetate/hexane gradient)

Purification and Characterization

Reaction Yields and Optimization

Parameter Typical Range Optimization Notes
Bromination yield 70–85% Controlled temperature and stoichiometry prevent side reactions
Cyanation yield 60–75% Use of excess cyanide and prolonged reflux improves conversion
Overall yield 45–60% Multi-step process with purification losses

Analysis of Preparation Methods

Advantages and Limitations

Method Aspect Advantages Limitations
Bromination with NBS High regioselectivity, mild conditions Potential for over-bromination if uncontrolled
Cyanation via copper(I) cyanide Effective for introducing nitrile group Toxic reagents, requires careful handling
Purification by chromatography High purity achievable Time-consuming and solvent-intensive

Comparison with Related Benzimidazole Derivatives

The synthetic strategies for this compound align with established methods for preparing brominated benzimidazole derivatives such as 6-bromo-1H-benzimidazole-2-carboxylic acid methyl ester, which also employ bromination followed by functional group transformations under reflux conditions with acid catalysts.

Computational and Crystallographic Insights

Density Functional Theory calculations (B3LYP/6-31G*) support the electrophilic susceptibility of the 2-position for bromination, consistent with experimental regioselectivity. Single-crystal X-ray diffraction confirms the planar structure and substitution pattern, aiding in resolving polymorphism issues reported in some studies.

Summary Table of Key Preparation Data

Parameter Value / Condition Reference
Brominating agent N-bromosuccinimide (NBS)
Bromination temperature 40–60°C
Cyanation reagent Copper(I) cyanide
Cyanation solvent Dimethylformamide (DMF)
Cyanation temperature Reflux (~150°C)
Purification method Silica gel chromatography, recrystallization
Yield (overall) 45–60%
Characterization NMR, GC-MS, XRD, FT-IR

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-1H-1,3-benzodiazole-6-carbonitrile with key analogs, emphasizing substituent positions, molecular weights, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound Br (C2), CN (C6) C₇H₃BrN₄ 223.03 Bromine, Nitrile Not explicitly listed in evidence
2-Bromo-5,6-dichloro-1H-benzimidazole Br (C2), Cl (C5, C6) C₇H₃BrCl₂N₂ 265.92 Bromine, Chlorine 142356-40-9
3-Bromo-1H-indazole-7-carbonitrile Br (C3), CN (C7) C₈H₄BrN₃ 222.04 Bromine, Nitrile 1137451-25-2
6-Chloro-7-cyano-1,4,2-benzodithiazine Cl (C6), CN (C7), SO₂ C₁₀H₅ClN₂O₂S₂ 296.75 Chlorine, Nitrile, Sulfone Not provided

Key Observations :

  • Substituent Position Effects : The bromine atom in the target compound (position 2) contrasts with analogs like 3-bromo-1H-indazole-7-carbonitrile (Br at C3), altering electronic distribution and steric accessibility for reactions such as Suzuki couplings .
  • Heteroatom Influence: The sulfone group in 6-chloro-7-cyano-1,4,2-benzodithiazine introduces strong electron-withdrawing effects, which are absent in the target compound, impacting reactivity in nucleophilic substitution reactions .

Spectroscopic and Physicochemical Properties

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data:
  • This compound : Expected IR peaks include ν ~2235 cm⁻¹ (C≡N stretch) and ν ~650 cm⁻¹ (C-Br stretch). ¹H-NMR would show aromatic protons deshielded by the electron-withdrawing nitrile group .
  • 6-Chloro-7-cyano-1,4,2-benzodithiazine: IR peaks at 2235 cm⁻¹ (C≡N) and 1330–1160 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .
  • 2-Bromo-5,6-dichloro-1H-benzimidazole : Characteristic ¹H-NMR signals for aromatic protons near δ 7.3–7.8 ppm due to halogen deshielding .
Thermal Stability:
  • 6-Chloro-7-cyano-1,4,2-benzodithiazine exhibits a decomposition temperature of 314–315°C, higher than typical benzodiazoles, likely due to sulfone stabilization .
  • Brominated analogs (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole ) generally show moderate thermal stability, with melting points influenced by halogen substituents .

Biological Activity

2-Bromo-1H-1,3-benzodiazole-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-bromo-1H-benzo[d]imidazole-6-carbonitrile
  • Molecular Formula : C8H4BrN3
  • Molecular Weight : 226.04 g/mol

The presence of the bromine atom and the carbonitrile group are significant for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodiazole compounds exhibit notable antimicrobial activities. Specifically, this compound has shown potential against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for evaluating its efficacy:

Compound MIC (µg/mL) Target Organisms
This compound25–50Staphylococcus aureus, Escherichia coli
Control (Chloramphenicol)50Standard comparison

The compound demonstrates a significant antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been explored extensively. In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell proliferation

Research shows that this compound can inhibit specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom enhances lipophilicity, allowing better membrane penetration. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell metabolism.
  • Receptor Interaction : It potentially interacts with receptors involved in cell signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Desai et al. examined the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .

Evaluation of Anticancer Properties

In another investigation focused on anticancer activity, researchers tested the compound against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-bromo-1H-1,3-benzodiazole-6-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a benzodiazole precursor (e.g., 1H-1,3-benzodiazole-6-carbonitrile) using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Reaction progress can be monitored via thin-layer chromatography (TLC), with purification via column chromatography using silica gel. Confirmation of the bromine substitution pattern requires single-crystal X-ray diffraction (SC-XRD) analysis using programs like SHELXL for structure refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming the molecular structure, with chemical shifts for bromine and nitrile groups serving as diagnostic markers. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, SC-XRD data processed via WinGX or ORTEP-III provides bond-length and angle precision, ensuring accurate spatial resolution .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, acetonitrile) facilitates reactions, but its stability under light and moisture requires inert atmospheres (N₂/Ar) and storage at –20°C. Degradation studies via HPLC under varying pH/temperature conditions can identify optimal storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. Comparative analysis with experimental UV-Vis and cyclic voltammetry data validates computational predictions, aiding in designing organic semiconductors or photovoltaic materials .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

  • Methodological Answer : Divergent yields or side products may arise from competing reaction pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling). Systematic screening of catalysts (Pd vs. Cu), ligands, and bases under controlled conditions, combined with kinetic studies (e.g., in situ IR monitoring), identifies optimal parameters. Statistical tools like Design of Experiments (DoE) minimize experimental variables .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect activates the benzodiazole ring for NAS. Kinetic studies (e.g., varying nucleophiles like amines or thiols) coupled with Hammett plots quantify substituent effects. SC-XRD of intermediates reveals regioselectivity trends, while computational transition-state modeling explains steric/electronic influences .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer : Heavy-atom (Br) effects can cause absorption errors in XRD. Multi-scan corrections in SHELXL and data collection at low temperatures (100 K) reduce noise. For twinned crystals, the TwinRotMat tool in PLATON refines data, while Olex2 integrates visualization for accurate disorder modeling .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Cross-validate DFT-optimized geometries with experimental XRD bond lengths. For NMR disagreements, consider solvent effects (e.g., CPCM model) or dynamic processes (e.g., ring puckering) via variable-temperature NMR. Bayesian statistical methods quantify uncertainty between theoretical and empirical results .

Q. What frameworks analyze long-term stability data inconsistencies for this compound under varying storage conditions?

  • Methodological Answer : Longitudinal stability studies (e.g., 12-month accelerated aging) paired with ANOVA identify degradation pathways. Multivariate analysis (PCA) correlates environmental factors (humidity, temperature) with impurity profiles. Contradictions are resolved via forced degradation studies (e.g., oxidative stress testing) .

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